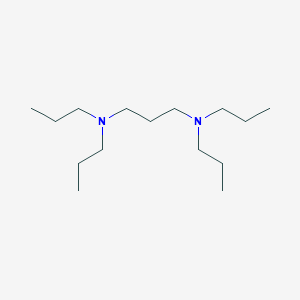
N~1~,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine: is an organic compound that belongs to the class of diamines It is characterized by having two amino groups attached to a propane backbone, with each nitrogen atom bonded to two propyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine typically involves the alkylation of propane-1,3-diamine with propyl halides under basic conditions. A common method includes the following steps:
Starting Material: Propane-1,3-diamine.
Reagents: Propyl bromide or propyl chloride.
Conditions: The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions:
Oxidation: N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine can undergo oxidation reactions, typically forming N-oxides.
Reduction: The compound can be reduced to form secondary amines or primary amines under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: N-oxides of N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine.
Reduction: Secondary or primary amines.
Substitution: Various substituted diamines depending on the reagents used.
科学的研究の応用
Chemistry: N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in organic synthesis.
Biology: In biological research, this compound is investigated for its potential as a building block in the synthesis of biologically active molecules. Its structural features make it a candidate for drug design and development.
Medicine: The compound’s derivatives are explored for their pharmacological properties, including potential use as therapeutic agents. Studies focus on its interaction with biological targets and its efficacy in treating various conditions.
Industry: In the industrial sector, N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine is used in the production of specialty chemicals, including surfactants, corrosion inhibitors, and polymer additives.
作用機序
The mechanism by which N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine exerts its effects depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, its mechanism involves binding to molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
類似化合物との比較
- N~1~,N~1~,N~3~,N~3~-Tetramethylpropane-1,3-diamine
- N~1~,N~1~,N~3~,N~3~-Tetraethylpropane-1,3-diamine
- N~1~,N~1~,N~3~,N~3~-Tetrabutylpropane-1,3-diamine
Comparison: N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with other molecules. Compared to its methyl, ethyl, and butyl counterparts, the propyl groups provide a balance between steric hindrance and electronic effects, making it suitable for a wide range of applications.
特性
CAS番号 |
135133-82-3 |
|---|---|
分子式 |
C15H34N2 |
分子量 |
242.44 g/mol |
IUPAC名 |
N,N,N',N'-tetrapropylpropane-1,3-diamine |
InChI |
InChI=1S/C15H34N2/c1-5-10-16(11-6-2)14-9-15-17(12-7-3)13-8-4/h5-15H2,1-4H3 |
InChIキー |
FQELQRCSRAWQAB-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CCCN(CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)
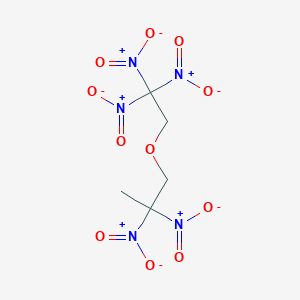
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)
![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)
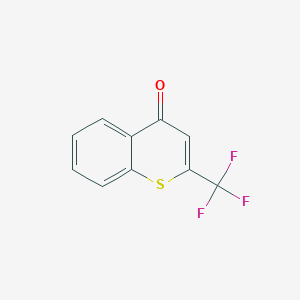
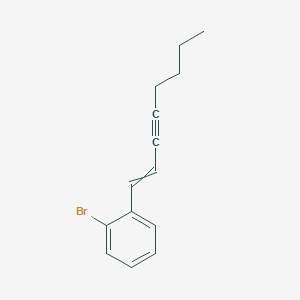
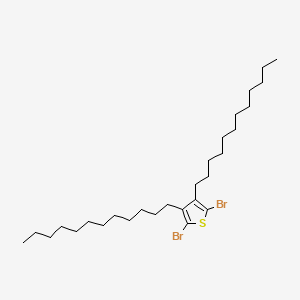

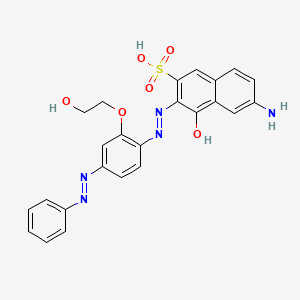

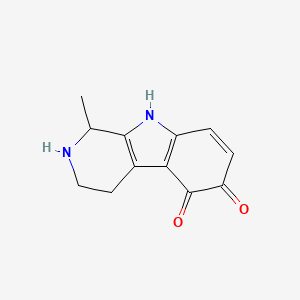
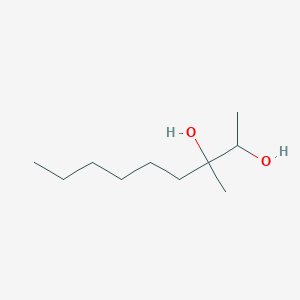
![Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate](/img/structure/B14276056.png)
